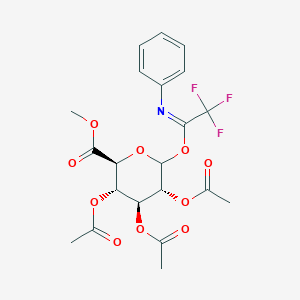

1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate

Vue d'ensemble

Description

The compound 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate is a derivative of glucuronic acid, which is a key structural component in the synthesis of various glycosidic compounds. This compound is particularly interesting due to the presence of the trifluoro-N-phenylethanimidate group, which can be involved in the formation of active esters for peptide synthesis, as well as the acetyl groups that serve as protecting groups during chemical reactions.

Synthesis Analysis

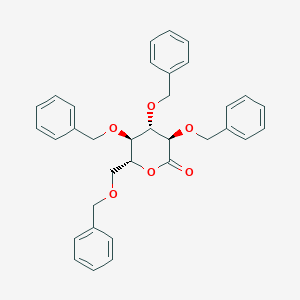

The synthesis of related compounds often involves the use of trifluoroacetate reagents, which are effective in preparing active esters of acylamino acids, crucial intermediates for peptide synthesis. These reagents can be synthesized from phenol, thiophenol, and N-hydroxyimide derivatives and are used in ester-exchange reactions in pyridine to produce the desired active esters . Additionally, the synthesis of 1-beta-O-acyl glucuronides, which are structurally related to the compound , can be achieved through a chemo-enzymatic procedure involving the reaction of carboxylic acid drugs with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate, followed by deprotection using enzyme-catalyzed hydrolyses .

Molecular Structure Analysis

The molecular structure of the compound includes a glucopyranuronic acid moiety, which is a sugar derivative, and is modified with trifluoro-N-phenylethanimidate and triacetate groups. These modifications are significant as they influence the reactivity and stability of the molecule. The presence of the trifluoro group, in particular, can enhance the electrophilic character of the compound, making it more reactive in certain chemical environments.

Chemical Reactions Analysis

Compounds similar to this compound are often used in glycosylation reactions. For instance, phenyliodine bis(trifluoroacetate) (PIFA) has been shown to be an excellent promoter in glycosylation reactions involving 2-deoxy-2-phthalimido-1-thioglycosides in the presence of triflic acid. These reactions proceed with good yields and are particularly useful for synthesizing disaccharides with a non-reducing end composed of D-glucosamine or D-galactosamine units .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that the presence of the trifluoroacetate group would likely confer increased volatility and lipophilicity. The acetyl protecting groups would make the molecule less reactive towards nucleophiles, which is beneficial during multi-step synthesis where selectivity is required. The enzymatic deprotection methods mentioned indicate that the compound can be selectively modified to reveal functional groups necessary for further reactions .

Applications De Recherche Scientifique

Catalysis and Green Chemistry

1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate, a derivative of d-glucuronic acid, plays a role in green chemistry, particularly in the synthesis of esters. Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, promoting eco-friendly processes. These esters are valuable in various industries, including food and cosmetics, due to their properties as biosurfactants, emulsifying agents, and stabilizers (Bosco et al., 2010).

Synthesis of Bioactive Molecules

The compound has applications in synthesizing bioactive molecules. For example, it has been used in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, demonstrating its role in creating therapeutic agents (Baba & Yoshioka, 2006).

Imaging Studies

In medical imaging studies, derivatives of this compound have been synthesized for use as reference standards, such as in the synthesis of 3′-deoxy-3′-fluorothymidine-5′-glucuronide for imaging studies with [18F]3′-deoxy-3′-fluorothymidine (Harnor et al., 2014).

Novel Chemical Syntheses

The compound is also involved in novel chemical synthesis processes. For example, it has been used in the first synthesis of secondary sugar sulfonic acids, illustrating its versatility in creating new chemical entities (Lipták et al., 2004).

Analgesic Activity Assessment

It also finds use in the synthesis and assessment of analgesic activity of certain compounds. For instance, it has been involved in synthesizing furanolabdanoid conjugates with glucuronic acid, contributing to the exploration of new analgesics (Brusentseva et al., 2020).

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO10/c1-10(26)31-14-15(32-11(2)27)17(33-12(3)28)19(34-16(14)18(29)30-4)35-20(21(22,23)24)25-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16-,17+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKGVGMDKWGAE-VPQNOXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468494 | |

| Record name | FT-0675551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869996-05-4 | |

| Record name | FT-0675551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

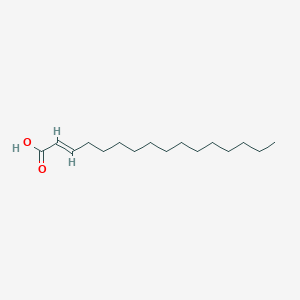

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)